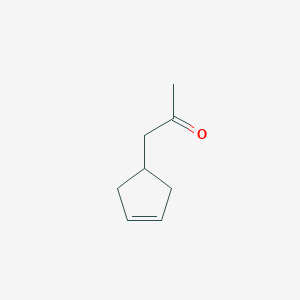
1-Cyclopent-3-en-1-ylpropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopent-3-en-1-ylpropan-2-one is an organic compound with the molecular formula C8H12O It is a ketone derivative featuring a cyclopentene ring attached to a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopent-3-en-1-ylpropan-2-one can be synthesized through several methods. One common approach involves the reaction of cyclopentene with acetone in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the desired ketone. Another method involves the use of cyclopentadiene and propargyl alcohol under specific reaction conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopent-3-en-1-ylpropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Cyclopent-3-en-1-ylpropan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Cyclopent-3-en-1-ylpropan-2-one involves its interaction with various molecular targets and pathways. The compound’s ketone group can participate in nucleophilic addition reactions, forming intermediates that interact with biological molecules. These interactions can modulate enzymatic activities and cellular processes, leading to potential therapeutic effects.
Comparison with Similar Compounds
2-Cyclopenten-1-one: Another cyclopentene derivative with a ketone group, but with different reactivity and applications.
Cyclopentanone: A saturated ketone with a cyclopentane ring, used in different chemical reactions and applications.
Cyclohexanone: A six-membered ring ketone with distinct chemical properties and uses.
Uniqueness: 1-Cyclopent-3-en-1-ylpropan-2-one is unique due to its specific structure, which combines a cyclopentene ring with a propanone moiety
Properties
Molecular Formula |
C8H12O |
|---|---|
Molecular Weight |
124.18 g/mol |
IUPAC Name |
1-cyclopent-3-en-1-ylpropan-2-one |
InChI |
InChI=1S/C8H12O/c1-7(9)6-8-4-2-3-5-8/h2-3,8H,4-6H2,1H3 |
InChI Key |
JRONMXYZUYUUJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1CC=CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















